Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.14 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an amino group, a fluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-2-(trifluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate .
Uniqueness
Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various research applications .
Properties
Molecular Formula |
C10H19FN2O2 |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
QJBVSYYFYCEZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)N |
Origin of Product |
United States |
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